methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate
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Overview
Description
Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which similar compounds participate, involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that the compound might facilitate the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.
Action Environment
The action of “methyl 3-((4-chlorophenyl)sulfonyl)-2-oxo-2H-chromene-6-carboxylate” is likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which similar compounds participate are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorobenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the sulfonyl group and the chlorophenyl substituent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromenes with different functional groups.
Scientific Research Applications
Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-bromophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
- Methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
- Methyl 3-[(4-fluorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
Uniqueness
Methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required. The compound’s unique structure also allows for the exploration of new chemical reactions and the development of novel derivatives with enhanced properties.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO6S/c1-23-16(19)10-2-7-14-11(8-10)9-15(17(20)24-14)25(21,22)13-5-3-12(18)4-6-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLSTYPOJWRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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